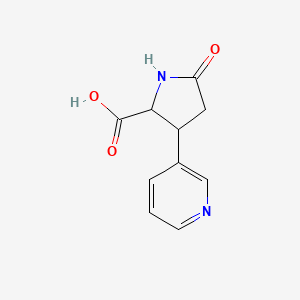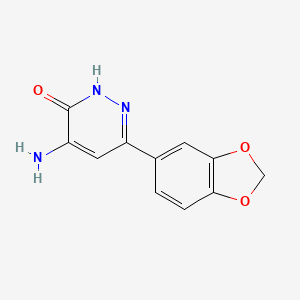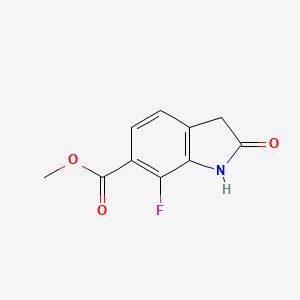
Methyl 7-fluoro-2-oxoindoline-6-carboxylate
Descripción general
Descripción
“Methyl 7-fluoro-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H8FNO3 . This indicates that the molecule is composed of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 209.18 . The compound has a flash point of 189.4 and a boiling point of 389.6±42.0C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
The synthetic preparation of related fluorinated indoline derivatives has been extensively studied for their potential as key intermediates in the development of pharmaceuticals. For instance, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a close relative to Methyl 7-fluoro-2-oxoindoline-6-carboxylate, demonstrates the utility of such compounds in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis highlights the efficiency and regioselectivity achievable in constructing complex fluorinated molecules, which are often sought after for their enhanced biological activity and stability (Mayes et al., 2010).
Antibacterial and Anticancer Applications
Fluorinated indoline derivatives have also been investigated for their antibacterial and anticancer properties. The synthesis and evaluation of various fluorinated naphthyridine and quinolone derivatives reveal that these compounds exhibit potent antibacterial activity against a range of pathogens, including drug-resistant strains. Furthermore, some of these compounds have shown promising anticancer activity, indicating their potential as dual-purpose therapeutic agents (Dinakaran et al., 2008). This suggests that this compound, with its fluorinated indoline core, could be a valuable precursor in the synthesis of compounds with antibacterial and anticancer activities.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Methyl 7-fluoro-2-oxoindoline-6-carboxylate is an intermediate used in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . It targets three angiokinases: vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play crucial roles in angiogenesis, a process that allows the growth of blood vessels from pre-existing vasculature, which is a fundamental step in the transition of tumors from a dormant state to a malignant state .
Mode of Action
As a triple angiokinase inhibitor, BIBF 1120 (for which this compound is an intermediate) works by blocking the signaling pathways of the VEGFR, PDGFR, and FGFR . This inhibition prevents the receptors from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of VEGFR, PDGFR, and FGFR by BIBF 1120 disrupts several biochemical pathways. These include the PI3K/AKT pathway, the RAS/RAF/MEK/ERK pathway, and the PLCγ/PKC pathway . These pathways are involved in cell survival, proliferation, and migration, and their disruption leads to the inhibition of angiogenesis .
Pharmacokinetics
As an intermediate in the synthesis of bibf 1120, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence the bioavailability of the final product .
Result of Action
The result of the action of this compound, through its product BIBF 1120, is the inhibition of angiogenesis . This leads to a decrease in tumor growth and metastasis, as the tumors are starved of the necessary blood supply .
Action Environment
The action of this compound, and its product BIBF 1120, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Análisis Bioquímico
Biochemical Properties
Methyl 7-fluoro-2-oxoindoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. By interacting with key components of this pathway, this compound can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
methyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHYHLSWKPFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155183 | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251032-66-2 | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


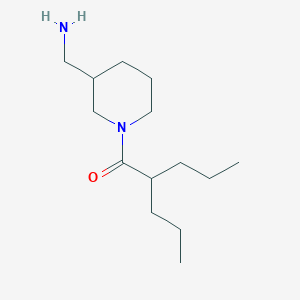

![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

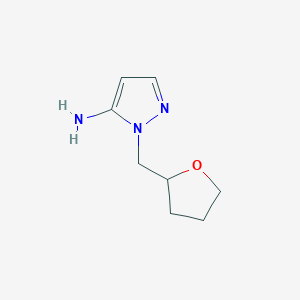
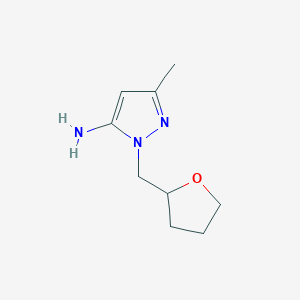

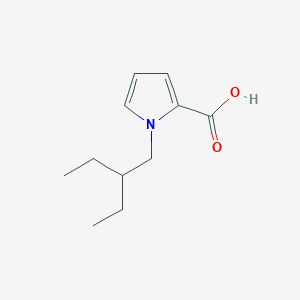

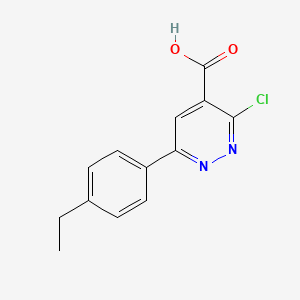
![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)
